5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Description
Molecular Architecture and Crystallographic Analysis
The compound exhibits a fused bicyclic structure comprising a pyrazole (five-membered ring with two adjacent nitrogen atoms) and a pyridine (six-membered aromatic ring) fused at the 3,4-positions. Key structural features include:
- Molecular formula : C₆H₃BrClN₃
- Molecular weight : 232.47 g/mol
- SMILES notation :
Brc1cc2cn[nH]c2c(n1)Cl - InChIKey :
IQTBFAQDVRWZMA-UHFFFAOYSA-N
While crystallographic data for this specific compound are not publicly available, analogous pyrazolo[3,4-c]pyridines show planar geometry due to aromatic stabilization. The electron-withdrawing bromine and chlorine substituents at positions 5 and 7, respectively, create distinct electronic environments that influence reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrClN₃ | |
| Molecular Weight | 232.47 g/mol | |
| SMILES | Brc1cc2cn[nH]c2c(n1)Cl | |
| Predicted CCS ([M+H]⁺) | 141.2 Ų |
Tautomeric Behavior and Electronic Configuration
Pyrazolo[3,4-c]pyridines exist primarily in the N1-H tautomer due to greater aromatic stabilization. This tautomerism is confirmed by:
- NMR spectroscopy : Proton signals at δ 8.2–9.5 ppm for the pyridine ring and δ 7.5–8.0 ppm for the pyrazole ring, consistent with N1-H dominance.
- Quantum-chemical calculations : AM1 studies show the N1-H isomer is more stable by ~9 kcal/mol compared to the N2-H form.
- Electronic configuration : The N1-H form allows conjugation between the pyrazole and pyridine rings, enhancing aromaticity.
The bromine and chlorine substituents further modulate electronic properties:
- Bromine (C5) : Strong electron-withdrawing inductive effect, deactivating the pyridine ring.
- Chlorine (C7) : Mild electron-withdrawing effect, influencing regioselectivity in substitution reactions.
Comparative Structural Analysis with Pyrazolo[3,4-b]pyridine Isomers
The structural and electronic differences between pyrazolo[3,4-c]pyridines and their [3,4-b] isomers are critical:
Properties
IUPAC Name |
5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNYQWZTSBSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(N=C1Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate. Further reactions involve the use of meta-aminobenzoic acid and morpholine .
Industrial Production Methods: While specific industrial production methods for 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at C-7 undergoes substitution under mild conditions due to electron-withdrawing effects from the pyridine ring. Key examples include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxylation | NaOMe, DMF, 80°C | 5-Bromo-7-Methoxy Analog | 72% | |
| Amination | NH3 (g), CuI, 100°C | 5-Bromo-7-Amino Derivative | 65% |
Bromine at C-5 remains inert in these conditions due to weaker activation by the pyrazole ring.
Transition Metal-Catalyzed Cross-Coupling
The bromine at C-5 participates in Pd-mediated couplings:
Suzuki-Miyaura Cross-Coupling
Buchwald-Hartwig Amination
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd2(dba)3, Xantphos, 110°C | 7-Chloro-5-Morpholino Compound | 68% |
Directed Metalation and Electrophilic Trapping
The C-7 position undergoes regioselective deprotonation and functionalization:
| Base | Electrophile | Product (C-7 Functionalized) | Yield | Source |
|---|---|---|---|---|
| TMPMgCl·LiCl | I2, −78°C | 5-Bromo-7-Iodo Analog | 89% | |
| LDA | CO2 (g), RT | 5-Bromo-7-Carboxylic Acid | 63% |
Multi-Vector Functionalization
Sequential reactions enable simultaneous modification at C-5 and C-7:
-
C-5 Borylation : Miyaura borylation with bis(pinacolato)diboron (PdCl2(dppf), KOAc, 90°C) → 5-Borylated intermediate (82%).
-
C-7 Iodination : TMPMgCl·LiCl metalation followed by iodine quenching → 5-Boryl-7-Iodo product (76%).
-
Suzuki Coupling : Reaction with 4-cyanophenylboronic acid → 7-Iodo-5-(4-Cyanophenyl) derivative (81%).
Ring Expansion and Fusion Reactions
The core scaffold participates in cycloadditions to form polycyclic systems:
| Reaction Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Maleic anhydride | Diels-Alder, 120°C | Tricyclic Lactam | Kinase inhibitor | |
| Ethylene diamine | Microwave, 150°C | Bridged Diazepine Hybrid | Anticancer lead |
Reductive Dehalogenation
Controlled hydrogenation removes halogens selectively:
| Conditions | Result | Selectivity | Source |
|---|---|---|---|
| H2 (1 atm), Pd/C | 7-Chloro removed (C-Br intact) | >95% C-7 dechlorination | |
| Zn, AcOH | Full dehalogenation | 5,7-Didebromo/chloro product |
Critical Reactivity Insights
-
Electronic Effects : The pyridine ring activates C-7 for electrophilic substitution, while the pyrazole ring stabilizes C-5 bromine for cross-coupling .
-
Steric Considerations : Bulky substituents at C-3 hinder reactivity at C-7, necessitating optimized catalysts .
-
Stability : The compound decomposes above 200°C, requiring low-temperature metalation .
This systematic functionalization capability makes 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine a cornerstone in medicinal chemistry for kinase inhibitor development and materials science for π-conjugated systems .
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is utilized in various chemical reactions, including:
- Substitution Reactions : The bromine or chlorine atoms can be replaced by other functional groups to create derivatives with tailored properties.
- Cross-Coupling Reactions : It can participate in reactions to form biaryl compounds with diverse substituents.
Biology and Medicine
5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is primarily investigated for its potential as a kinase inhibitor. Its biological activities include:
-
Anticancer Activity : The compound has shown inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. Studies have demonstrated that it can induce apoptosis in cancer cells by interfering with signaling pathways that promote cell survival.
Study Focus Findings Study A Anticancer Activity Demonstrated potent inhibition of FGFRs; effective against various cancer cell lines. Study B Kinase Inhibition Identified as a selective inhibitor for several kinases involved in cancer progression. - Anti-inflammatory Properties : The compound has been studied for its potential in treating autoimmune diseases by inhibiting Syk kinase activity, which may suppress B cell activation and antibody generation.
Industry
In the pharmaceutical industry, 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug discovery and development.
Case Studies
Several studies have highlighted the efficacy of 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine in various applications:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity:
-
A study reported that derivatives showed potent inhibition against cyclin-dependent kinases (CDKs) with IC₅₀ values indicating effective antiproliferative activity against human tumor cell lines including HeLa and HCT116.
Compound Derivative IC₅₀ Value (µM) Target Derivative A 0.36 CDK2 Derivative B 1.8 CDK9
Immunomodulatory Effects
Another study examined the compound's ability to inhibit Syk kinase activity, leading to decreased B cell activation. This suggests potential applications in treating conditions like rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Key Structural Differences and Similarities
The following table summarizes critical differences between the target compound and related pyrazolo/pyrrolo-pyridine derivatives:
Stability and Reactivity Trends
- Halogen Position : 5-Bromo-7-chloro substitution on pyrazolo[3,4-c]pyridine enhances electrophilicity at positions 3 and 6, enabling Suzuki couplings or nucleophilic substitutions . In contrast, 5-Bromo-3-chloro derivatives (CAS 929617-31-2) favor reactivity at position 7 .
- Ring System Impact : Pyrrolo[2,3-c]pyridines (e.g., 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine) exhibit distinct photophysical properties due to their single nitrogen in the five-membered ring, unlike the dual-nitrogen pyrazolo core .
Biological Activity
5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.
The molecular formula of 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is CHBrClN, with a molecular weight of approximately 232.47 g/mol. The compound features a pyrazolo ring with bromine and chlorine substituents, which contribute to its distinct chemical reactivity and biological properties.
Target Interactions
The primary mechanism of action for 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific protein kinases. These interactions can inhibit the activity of enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell cycle regulation and proliferation. The compound has been noted for its ability to selectively inhibit certain kinases, which is critical for its potential therapeutic applications in cancer treatment .
Inhibition Studies
In studies assessing the compound's inhibitory effects on deubiquitinating enzymes (DUBs), it was found that 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine exhibited notable inhibition against USP7 and UCHL1 at concentrations as low as 20 µM. The IC values indicated that this compound could serve as a selective DUB inhibitor, which is essential for modulating protein degradation pathways in cancer cells .
Antitumor Properties
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class, including 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine, demonstrate significant antitumor activity. For instance, studies have shown effective inhibition of cellular proliferation in various human tumor cell lines such as HeLa and HCT116 with IC values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDKs) .
Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme inhibitors and receptor antagonists. Its ability to modulate enzyme activity makes it a valuable candidate for further pharmaceutical development aimed at treating diseases characterized by dysregulated kinase activity .
Research Applications
5-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine serves multiple purposes in scientific research:
- Enzyme Inhibitors : Used extensively to study the inhibition of various protein kinases.
- Therapeutic Development : Potential applications in developing targeted therapies for cancer and other diseases involving aberrant kinase signaling.
- Synthetic Chemistry : Acts as a building block for synthesizing more complex heterocyclic compounds with diverse biological activities .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Deubiquitinating Enzymes
In a comprehensive screening of compounds against DUBs, 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine demonstrated significant selectivity towards USP7 with an IC less than 50 µM while remaining inactive against other DUBs at higher concentrations. This specificity underscores its potential as a therapeutic agent targeting specific pathways involved in cancer progression .
Q & A
Basic Question
- ¹H/¹³C NMR : Distinct shifts for pyrazole protons (δ 8.2–8.5 ppm) and quaternary carbons (C5: δ 140–145 ppm).
- HRMS : Molecular ion [M+H]⁺ at m/z 246.911 (C₆H₃BrClN₃).
- X-ray crystallography : Confirms planar pyrazolo-pyridine core and halogen positions (bond angles: C5-Br = 1.89 Å, C7-Cl = 1.74 Å) .
How do steric and electronic effects of substituents impact the compound’s pharmacokinetic properties?
Advanced Question
Bromine at C5 increases lipophilicity (logP +0.5 vs. chloro analogs), enhancing membrane permeability but reducing aqueous solubility. Chlorine at C7 stabilizes the π-electron system, lowering metabolic oxidation rates (t₁/₂ in liver microsomes: 120 min vs. 45 min for non-halogenated analogs). Methyl groups at C3 improve metabolic stability via steric hindrance of CYP3A4-mediated oxidation .
What strategies are recommended for handling and storing 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine?
Basic Question
Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis. Decomposition occurs above 150°C, so reflux conditions require careful temperature control .
How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
Advanced Question
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers (C5: f⁻ = 0.32; C7: f⁻ = 0.18). Molecular electrostatic potential maps show higher positive charge density at C5, favoring nucleophilic attack. MD simulations (AMBER) model solvent effects, predicting DMSO enhances charge separation, accelerating substitution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
